![molecular formula C14H10ClNO2 B14158335 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 3808-66-0](/img/structure/B14158335.png)
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom and a vinyl group that is further substituted with a nitrophenyl group
Métodos De Preparación
The synthesis of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-chlorobenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The key reaction is a Wittig reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 1-chlorobenzene. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure better control over reaction conditions and yield optimization.
Análisis De Reacciones Químicas
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Aplicaciones Científicas De Investigación
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with various molecular targets:
Molecular Targets: The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group allows for conjugation with other molecules, enhancing its reactivity.
Pathways Involved: The compound can participate in electron transfer reactions, influencing redox pathways within cells. Its ability to undergo substitution reactions also makes it a versatile intermediate in metabolic pathways.
Comparación Con Compuestos Similares
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds:
1-Chloro-2-ethylbenzene: This compound lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-ethylbenzene: Similar to 1-chloro-2-ethylbenzene but with the chlorine atom in a different position, affecting its reactivity and applications.
1-Chloro-2-(chloromethyl)benzene: This compound has a chloromethyl group instead of a vinyl group, leading to different chemical properties and uses.
Propiedades
Número CAS |
3808-66-0 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClNO2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-10H/b8-5+ |
Clave InChI |
KCVCIRLBAPTBEF-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


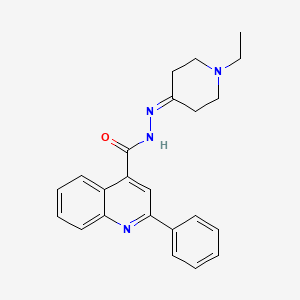
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
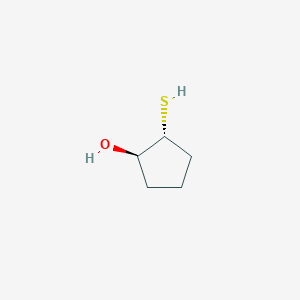
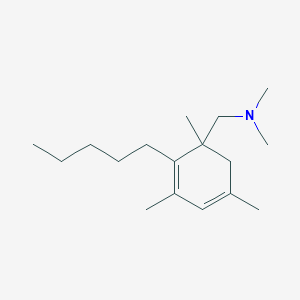
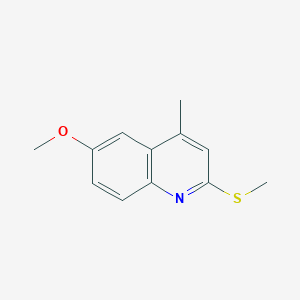
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
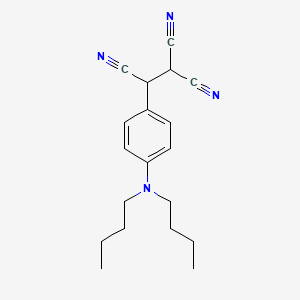
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
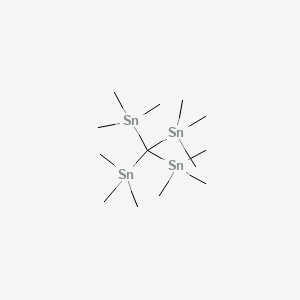
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
